molecular formula C16H16ClFN4O2 B2523563 2-chloro-6-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide CAS No. 1797249-47-8

2-chloro-6-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Cat. No.: B2523563
CAS No.: 1797249-47-8
M. Wt: 350.78
InChI Key: SGUOBPHGOUJSAV-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro and fluoro groups, and a morpholinopyrimidine moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

2-chloro-6-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-6-chloropurine: Shares similar substituents but differs in the core structure.

    6-chloro-2,4-diaminopyrimidine: Contains a pyrimidine moiety but lacks the benzamide core.

Uniqueness

2-chloro-6-fluoro-N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is unique due to its combination of a benzamide core with chloro and fluoro substituents and a morpholinopyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O2/c17-11-2-1-3-12(18)15(11)16(23)20-10-13-19-5-4-14(21-13)22-6-8-24-9-7-22/h1-5H,6-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUOBPHGOUJSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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